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Compound of Interest

Compound Name: ZAPA

Cat. No.: B1213702

[3] ZAPA hydrochloride | CAS 105455-89-6 | MedChemExpress ZAPA hydrochloride is a
selective GABA C receptor antagonist. ZAPA hydrochloride is a GABA analogue, with little
activity at GABA A or GABA B receptors. ZAPA hydrochloride is a potent displacer of [ 3
H]GABA from GABAC receptor sites in the cerebellum. ZAPA hydrochloride has an IC 50 of 42
UM for GABAA receptor. ZAPA hydrochloride has an IC 50 of 5 uM for GABAC receptor. ZAPA
hydrochloride has an IC 50 of >1000 uM for GABAB receptor. 1

ZAPA | Tocris Bioscience ZAPA is a selective GABAC receptor antagonist that is a GABA
analogue, with little activity at GABAA or GABAB receptors. In vitro, ZAPA competitively
antagonizes GABA-induced currents at homomeric pl and p2 GABAC receptors (K B values
are 2.2 and 22 uM respectively). ZAPA is a potent displacer of [ 3 H{GABA from GABAC
receptor sites in the cerebellum, but is less potent at displacing [ 3 H{GABA from GABAA sites
and [ 3 HICGP 54626 from GABAB sites. ZAPA also acts as a substrate for the GABA
transporter GAT-3. 2

ZAPA | CAS 105455-89-6 | Selleckchem.com ZAPA (cis-4-Aminocrotonic acid) is a selective
GABAC receptor antagonist with a KB of 2.2 uM for p1 GABAC. It is a GABA analogue, with
little activity at GABAA or GABAB receptors. ZAPA is a potent displacer of [3H]GABA from
GABAC receptor sites in the cerebellum, but is less potent at displacing [3HJGABA from
GABAA sites and [SH]CGP 54626 from GABAB sites. 2

cis-4-Aminocrotonic acid cis-4-Aminocrotonic acid (CACA) is a GABAA-p (formerly GABAC)
receptor agonist. --INVALID-LINK--
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GABA transporter-1 (GAT-1) blockers inhibit GABAC receptors. - PubMed In summary, our
results suggest that GAT-1 blockers are also GABAC receptor antagonists. In addition, ZAPA,
a GABAC receptor antagonist, is a substrate for GAT-1, GAT-2, and GAT-3. --INVALID-LINK--

ZAPA (hydrochloride) | Cayman Chemical ZAPA (hydrochloride) is a selective antagonist of
GABA C receptors (IC 50 = 5 uM). 1 It is selective for GABA C receptors over GABA A and
GABA B receptors (IC 50 s = 42 and >1,000 uM, respectively). ZAPA competitively
antagonizes GABA-induced currents in rat recombinant homomeric p 1 and p 2 GABAC
receptors expressed in Xenopus oocytes (K B s = 2.2 and 22 uM, respectively). 2 It also
inhibits GABA uptake by the GABA transporters GAT-1, GAT-2, and GAT-3 (IC 50 s =117, 160,
and 42 uM, respectively, in CHO cells). 3. WARNING This product is not for human or
veterinary use. --INVALID-LINK--

cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. cis-4-
Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. --INVALID-
LINK--

A series of compounds related to cis-4-aminocrotonic acid have been synthesised and tested
for their activity as GABAC receptor antagonists. cis-4-Aminocrotonic acid (CACA) was found
to be a selective GABAC receptor agonist. ZAPA (cis-4-aminocrotonic acid) was found to be a
selective GABAC receptor antagonist. --INVALID-LINK--

ZAPA is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at
GABAA or GABAB receptors. In vitro, ZAPA competitively antagonizes GABA-induced currents
at homomeric p1 and p2 GABAC receptors (KB values are 2.2 and 22 uM respectively). --
INVALID-LINK-- Decoding ZAPA's Selectivity: A Comparative Analysis of its Cross-Reactivity
with Neurotransmitter Receptors

For researchers and drug development professionals, understanding the precise molecular
interactions of a compound is paramount. This guide provides a comprehensive comparison of
ZAPA ((-)-cis-4-Aminocrotonic acid), a known GABA analogue, and its cross-reactivity with
various neurotransmitter receptors. By presenting key experimental data and detailed
protocols, this document aims to offer a clear perspective on ZAPA's receptor binding profile.

ZAPA is recognized primarily as a selective antagonist for the GABAC receptor, a less
ubiquitous but important member of the GABA receptor family. Its utility in research and
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potential therapeutic applications hinge on its selectivity for this target over other receptors,
particularly the more widespread GABAA and GABAB receptors. This guide delves into the
guantitative data that defines this selectivity.

Comparative Binding Affinities of ZAPA

To quantify the selectivity of ZAPA, its binding affinity for various receptors has been
determined through numerous studies. The following table summarizes the key findings,
presenting inhibitory constants (IC50) and binding constants (KB) which indicate the
concentration of ZAPA required to inhibit 50% of the specific binding of a radioligand to its
receptor or the equilibrium dissociation constant, respectively. Lower values signify higher
affinity.
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Receptor Ligand/Curr . .
Value Units Species Assay Type
Subtype ent
Electrophysio
GABA-
) Rat logy
GABAC (p1) induced 2.2 KB (uM) ]
(recombinant)  (Xenopus
currents
Oocytes)
Electrophysio
GABA- Pny
) Rat logy
GABAC (p2) induced 22 KB (UM) )
(recombinant)  (Xenopus
currents
Oocytes)
[BH]GABA Radioligand
GABAC _ 5 IC50 (uM) - o
displacement Binding
[BH]GABA Radioligand
GABAA ] 42 IC50 (uM) - o
displacement Binding
[BHICGP o
Radioligand
GABAB 54626 >1000 IC50 (uM) - o
) Binding
displacement
GABA Uptake
GAT-1 GABA uptake 117 IC50 (uM) CHO cells
Assay
GABA Uptake
GAT-2 GABA uptake 160 IC50 (uM) CHO cells
Assay
GABA Uptake
GAT-3 GABA uptake 42 IC50 (uM) CHO cells
Assay

The data clearly illustrates ZAPA's preference for GABAC receptors. Its affinity for GABAC is

significantly higher (lower KB and IC50 values) than for GABAA and markedly more so than for

GABARB receptors, where it shows negligible activity. Interestingly, ZAPA also demonstrates

notable interaction with GABA transporters (GATs), particularly GAT-3, where it acts as a

substrate. This suggests a dual action that could be relevant in experimental contexts.

Experimental Methodologies
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The data presented above is derived from established experimental protocols designed to
assess compound-receptor interactions. Below are detailed descriptions of the key
methodologies used.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a receptor by measuring its
ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

Protocol:

 Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized
and centrifuged to isolate the cell membranes containing the receptors.

 Incubation: The membranes are incubated with a specific concentration of a radiolabeled
ligand (e.g., [BH]JGABA for GABAA/GABAC, [3H]CGP 54626 for GABAB) and varying
concentrations of the unlabeled test compound (ZAPA).

o Separation: After reaching equilibrium, the bound and free radioligand are separated,
typically by rapid filtration through a glass fiber filter.

e Quantification: The amount of radioactivity trapped on the filter, representing the bound
radioligand, is measured using a scintillation counter.

o Data Analysis: The data is used to generate a competition curve, from which the IC50 value
is calculated. This value represents the concentration of the test compound that displaces
50% of the specifically bound radioligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cross-reactivity of ZAPA with other neurotransmitter
receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213702#cross-reactivity-of-zapa-with-other-
neurotransmitter-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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